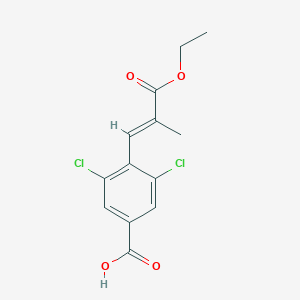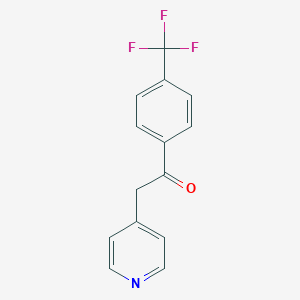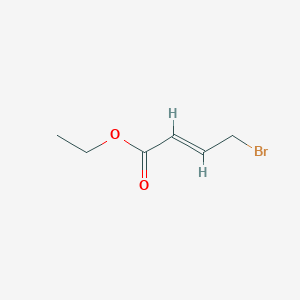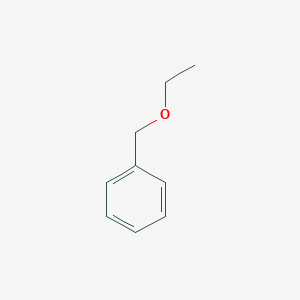
3,4,5-Trimethoxyphenol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
3,4,5-Trimethoxyphenol, also known as Antiarol, is a natural compound isolated from Cochlospermum vitifolium The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound exhibits potential antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.
Pharmacokinetics
Its solubility in dmso and water suggests that it may be well-absorbed and distributed in the body
Result of Action
As an antioxidant, Antiarol can potentially neutralize harmful free radicals, thereby preventing cellular damage. This could have various molecular and cellular effects, such as reducing inflammation, slowing down aging processes, and protecting against certain diseases .
Analyse Biochimique
Biochemical Properties
The Trimethoxyphenyl (TMP) group in 3,4,5-Trimethoxyphenol serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'Antiarol peut être synthétisé par la méthylation du pyrogallol (1,2,3-trihydroxybenzène) en utilisant l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction se déroule généralement en conditions de reflux dans un solvant organique tel que l'acétone ou le diméthylsulfoxyde (DMSO). La réaction donne le 3,4,5-triméthoxyphénol comme produit final .
Méthodes de production industrielle
La production industrielle de l'Antiarol implique l'extraction du composé à partir de sources naturelles, telles que Cochlospermum vitifolium. La matière végétale est soumise à une extraction par solvant, suivie de processus de purification tels que la chromatographie sur colonne pour isoler et purifier l'Antiarol .
Analyse Des Réactions Chimiques
Types de réactions
L'Antiarol subit diverses réactions chimiques, notamment :
Oxydation : L'Antiarol peut être oxydé pour former des quinones en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de l'Antiarol peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Halogénation en utilisant du brome ou une chloration en utilisant du gaz chlore en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation de 3,4,5-triméthoxybenzoquinone.
Réduction : Formation de 3,4,5-triméthoxycyclohexanol.
Substitution : Formation de dérivés halogénés comme le 3,4,5-triméthoxyphénylbromure.
Applications De Recherche Scientifique
L'Antiarol a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif dans les réactions chimiques.
Biologie : Étudié pour ses propriétés antioxydantes et son potentiel à piéger les radicaux libres.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés bioactifs
Mécanisme d'action
L'Antiarol exerce ses effets principalement par son activité antioxydante. Il piège les radicaux libres en donnant des atomes d'hydrogène ou des électrons, neutralisant ainsi les espèces réactives de l'oxygène. Cette activité aide à protéger les cellules des dommages oxydatifs et contribue à ses effets thérapeutiques potentiels. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des enzymes liées au stress oxydatif et la modulation des voies de signalisation liées à l'inflammation et à la prolifération cellulaire .
Comparaison Avec Des Composés Similaires
L'Antiarol est similaire à d'autres composés phénoliques tels que :
Pyrogallol (1,2,3-trihydroxybenzène) : Un précurseur dans la synthèse de l'Antiarol.
Acide gallique (acide 3,4,5-trihydroxybenzoïque) : Un autre composé phénolique aux propriétés antioxydantes.
Acide syringique (acide 4-hydroxy-3,5-diméthoxybenzoïque) : Un acide phénolique avec une activité antioxydante similaire.
L'Antiarol est unique en raison de son motif de substitution spécifique de trois groupes méthoxy sur le cycle aromatique, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés phénoliques .
Propriétés
IUPAC Name |
3,4,5-trimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDZPUMZAZMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214405 | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-71-7 | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of antiarol in nature?
A1: Antiarol has been isolated from various plant species, including Anthocephalus chinensis [], Samama (Anthocephalus macrophyllus) [], Protium hebetatum [, ], Cochlospermum vitifolium [], Callicarpa arborea [], and Nauclea diderrichii []. It often occurs alongside other phenolic compounds, flavonoids, and terpenoids.
Q2: Has antiarol shown any promising biological activities?
A2: While research on antiarol is ongoing, some studies suggest potential antidiabetic activity. For example, an ethyl acetate fraction of Samama bark, rich in phenolic compounds including antiarol, exhibited α-glucosidase inhibitory activity []. Further research is needed to confirm these findings and explore other potential bioactivities.
Q3: What is the chemical structure of antiarol?
A3: Antiarol is a trimethoxy derivative of phenol. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH3) attached to positions 3, 4, and 5, and a hydroxyl group (-OH) at position 1.
Q4: What is the molecular formula and weight of antiarol?
A4: The molecular formula of antiarol is C9H12O4. Its molecular weight is 184.19 g/mol.
Q5: How was the structure of antiarol first elucidated and confirmed?
A5: The structure of antiarol was initially investigated in the early 20th century. Researchers explored its synthesis [, ] and reactions with nitric acid [], ultimately establishing its constitution [].
Q6: Are there any known synthetic routes to produce antiarol?
A6: Yes, antiarol can be synthesized from trimethylgallic acid and trimethylpyrogallolcarboxylic acid []. Additionally, researchers have developed synthetic routes involving the conversion of 2,4,6-trihydroxybenzoic acid through methylation, formylation, and reduction steps [].
Q7: Has antiarol been detected in biological samples, and if so, how?
A7: A recent study using gas chromatography-mass spectrometry (GC-MS) identified antiarol in the plasma of broiler chickens []. This suggests that antiarol, potentially originating from dietary sources, can be absorbed and circulate within living organisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)













